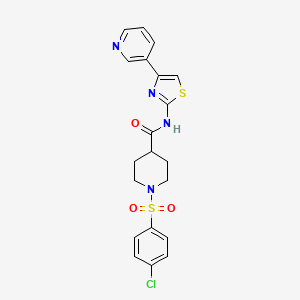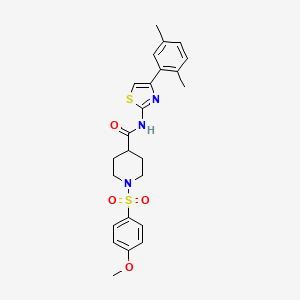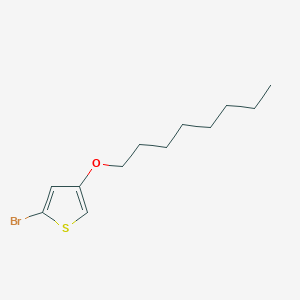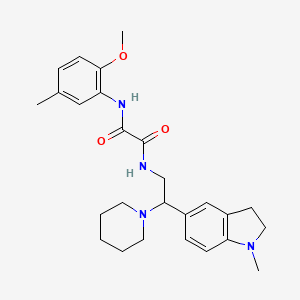
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide
Overview
Description
The compound “2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide” is a derivative of indole, which is a heterocyclic compound . Indole derivatives have been studied for their various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives are often synthesized through various methods involving the functionalization of the indole ring .Molecular Structure Analysis
The molecular structure of this compound would likely involve an indole ring (a fused benzene and pyrrole ring) with a methyl group attached to one of the carbons in the pyrrole portion of the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring, the methyl group, and the propylacetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the indole ring could influence its solubility and reactivity .Mechanism of Action
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide acts on the serotonin receptors in the brain, particularly the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It is believed that this compound stimulates the release of serotonin and other neurotransmitters, leading to altered states of consciousness and profound psychological effects.
Biochemical and Physiological Effects
This compound has been shown to induce a range of psychological effects, including visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotions. It has also been reported to increase creativity, insight, and introspection. However, the physiological effects of this compound are not well understood, and further research is needed to fully understand its effects on the brain and body.
Advantages and Limitations for Lab Experiments
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide has several advantages for lab experiments, including its potency and selectivity for the serotonin receptors. It can be easily synthesized and purified, making it a useful tool for studying the mechanism of action of psychedelics. However, this compound has limitations, including its potential for abuse and its legal status in many countries, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide and other tryptamines. One area of interest is the potential therapeutic applications of these compounds, particularly in the treatment of mental health disorders. Another area of research is the mechanism of action of these compounds, particularly their effects on the brain and the serotonin system. Additionally, further research is needed to fully understand the long-term effects of these compounds on the brain and the potential risks associated with their use.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide has been studied for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a similar mechanism of action to other tryptamines, such as psilocybin and LSD, which are currently being studied for their therapeutic potential.
Safety and Hazards
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-8-15-14(18)13(17)12-9(2)16-11-7-5-4-6-10(11)12/h4-7,16H,3,8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFDBWZFYUNFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3305048.png)
![4-isopropyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3305056.png)
![2,4-dimethoxy-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzene-1-sulfonamide](/img/structure/B3305063.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B3305081.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone](/img/structure/B3305088.png)


![(2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B3305114.png)



![N-(4-(methylthio)benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3305145.png)